2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
Brand Name: Vulcanchem
CAS No.: 124392-83-2
VCID: VC20876503
InChI: InChI=1S/C19H18N2O/c1-12-10-16-17(11-13(12)2)22-9-8-15-18(20-21-19(15)16)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-

CAS No.: 124392-83-2

Cat. No.: VC20876503

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl- - 124392-83-2

Specification

CAS No. 124392-83-2
Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
IUPAC Name 8,9-dimethyl-3-phenyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole
Standard InChI InChI=1S/C19H18N2O/c1-12-10-16-17(11-13(12)2)22-9-8-15-18(20-21-19(15)16)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21)
Standard InChI Key WMMDTFLRSMNFAH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4
Canonical SMILES CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator